N-Octadecylpropane-1,3-diamine
Description
Historical Trajectories and Foundational Studies of Long-Chain Diamines
The study of long-chain aliphatic polyamines is rooted in the broader history of amine chemistry and surfactant science. weizmann.ac.ilresearchpublish.com Polyamines, defined as aliphatic carbon chains with multiple amino groups, are ubiquitous in biological systems and have been a subject of scientific inquiry for decades. weizmann.ac.ilnih.govmdpi.comfrontiersin.org Early research, particularly between 1960 and 1970, focused on elucidating the structure, synthesis, and degradation pathways of naturally occurring polyamines like putrescine, spermidine, and spermine. nih.gov These foundational studies established their critical roles in cellular processes such as cell proliferation, DNA stabilization, and gene expression. nih.govmdpi.comnih.gov
The industrial and synthetic applications of diamines also have a long history. They are crucial monomers for producing high-performance plastics like polyamides. asm.org The development of synthetic methods to create diamines with varying chain lengths was a significant advancement. mdpi.comresearchgate.net For instance, methods like the Wittig olefination reaction have been employed to synthesize chiral long-chain diamines from natural α-amino acids. mdpi.comresearchgate.net This allowed for the tailored design of molecules with specific properties.
In industrial applications, long-chain diamines, such as tallow (B1178427) diamine derivatives, were recognized for their utility as flotation collectors in mining and as corrosion inhibitors. researchpublish.compublications.gc.ca The ability of these molecules to adsorb onto surfaces and form protective films became a cornerstone of their application. researchpublish.comcentriumenergy.com This historical work on the synthesis, characterization, and application of the broader class of long-chain diamines paved the way for detailed investigations into specific compounds like N-Octadecylpropane-1,3-diamine.
Academic Significance and Research Scope of this compound in Contemporary Chemistry and Materials Science
This compound (CAS No. 4253-76-3) is a compound of significant interest due to its versatile chemical properties. lookchem.comlookchem.comguidechem.com Its long C18 hydrocarbon tail provides strong hydrophobicity, while the two amine groups in the propane-1,3-diamine head provide hydrophilic and reactive sites. rsc.org This amphiphilic nature is central to its primary applications. lookchem.com
Corrosion Inhibition: A major area of research is its use as a corrosion inhibitor, particularly for protecting ferrous metals in industrial settings like oilfields. researchpublish.comcentriumenergy.comlookchem.com The diamine functions by adsorbing onto the metal surface, forming a hydrophobic, protective film that impedes corrosive agents. researchpublish.comcentriumenergy.com Its film-forming ability is enhanced by the presence of multiple heteroatom functionality, allowing for several points of adhesion to the metal surface and stronger film integrity. centriumenergy.com
Surfactant and Emulsifier: The compound is widely studied and used for its surfactant and emulsifying properties. lookchem.com It effectively reduces surface tension and can stabilize mixtures of immiscible liquids, making it valuable in the formulation of detergents and as an emulsifier in asphalt (B605645) production. lookchem.comwikipedia.org Recent research has explored its use as a "switchable surfactant." For example, a derivative, N1-(3-aminopropyl)-N3-octadecylpropane-1,3-diamine bicarbonate (ODPTA), has been studied as a CO2-responsive foam agent for enhanced oil recovery (EOR). rsc.orgresearchgate.net In the presence of CO2, the amine groups become protonated, altering the molecule's properties to stabilize foams, which can then be used to control fluid mobility in oil reservoirs under harsh conditions. rsc.orgresearchgate.net
Materials Synthesis: In materials science, this compound serves as a building block or modifying agent in the synthesis of advanced materials. mdpi.comub.eduub.edu It has been used in the one-pot synthesis of polyurethane-polyurea hybrid nanocapsules. mdpi.comub.eduub.edu In these systems, the diamine acts as a chain extender and influences the final properties of the nanocarriers, which are being investigated for applications like targeted drug delivery. mdpi.comub.eduub.edu
Ore Flotation: The compound and its close relatives are used as flotation agents in the mining industry. wikipedia.orgalibaba.comguidechem.com For example, emulsified tallow diamine acetate (B1210297) is used to float pyrochlore, a niobium ore. publications.gc.ca The diamine selectively adsorbs to the mineral surface, rendering it hydrophobic and allowing it to be separated from the gangue via froth flotation.
The table below summarizes some of the key physical and chemical properties of this compound reported in academic and technical literature.
| Property | Value |
| Molecular Formula | C21H46N2 |
| Molecular Weight | 326.61 g/mol |
| CAS Number | 4253-76-3 |
| Boiling Point | 413.7°C at 760 mmHg |
| Flash Point | 241.4°C |
| Density | 0.842 g/cm³ |
| Refractive Index | 1.461 |
| Appearance | White solid |
| This data is compiled from multiple sources. lookchem.comlookchem.comguidechem.comechemi.com |
The research scope for this compound continues to expand as scientists explore its potential in new and innovative applications, from smart materials to more efficient industrial processes. researchgate.netmdpi.com Its combination of a long alkyl chain and difunctional headgroup makes it a versatile molecule for creating structured interfaces and functional materials. centriumenergy.com
Properties
IUPAC Name |
N'-octadecylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUWQFEDOQSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195321 | |
| Record name | N1-Octadecyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-76-3 | |
| Record name | N1-Octadecyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyliminipropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-Octadecyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octadecylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-STEARYLTRIMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HN1J1N5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Process Innovations for N Octadecylpropane 1,3 Diamine
Chemo-Selective Synthetic Routes and Optimized Reaction Pathways
The synthesis of N-octadecylpropane-1,3-diamine and similar long-chain diamines has traditionally relied on multi-step chemical processes. However, recent research has pivoted towards developing more efficient and selective chemo-catalytic routes.
Catalytic Systems and Ligand Design in Amination Reactions
The direct amination of long-chain alcohols represents a highly atom-economical and desirable route for producing diamines. d-nb.info The success of these reactions hinges on the development of sophisticated catalytic systems. Ruthenium-based catalysts, for instance, have shown promise in the direct amination of diols with ammonia (B1221849). d-nb.info The choice of ligands associated with the metal center is crucial for achieving high conversion and selectivity, minimizing the formation of unwanted byproducts like nitriles. d-nb.info
Hydrogen borrowing catalysis, also known as hydrogen shuttling, is a powerful strategy for the amination of alcohols. mdpi.com This method avoids the need for external hydrogen gas by temporarily oxidizing the alcohol to an aldehyde, which then undergoes reductive amination. The catalyst facilitates both the initial dehydrogenation and the final reduction step. For long-chain fatty alcohols, nickel-based catalysts, stabilized by additives like potassium hydroxide, have been effective in achieving high yields of the corresponding amines. mdpi.com The design of the catalyst and reaction conditions can be tailored to favor the formation of primary or secondary amines. mdpi.com
The following table summarizes key findings in the catalytic amination of alcohols:
| Catalyst System | Substrate | Product | Key Findings | Reference |
| Ruthenium Complexes | Long-chain diols | Long-chain diamines | Achieved high conversion and selectivity, with nitrile formation suppressed. d-nb.info | d-nb.info |
| [Ni(cod)2] with KOH | Fatty alcohols (C14+) | Fatty amines | High yields (85-90%) in methoxycyclopentane. KOH stabilizes Ni nanoparticles. mdpi.com | mdpi.com |
| [RuCl2(PPh3)3] | Diols | Amino alcohols, Diamines | Selectivity depends on the nitrogen source and substrate structure. mdpi.com | mdpi.com |
Eco-Friendly and Sustainable Synthesis Approaches for Diamines
The drive towards green chemistry has spurred the development of more sustainable synthetic routes for diamines, often utilizing renewable feedstocks. nih.gov One approach involves the catalytic amination of biomass-derived alcohols. tu-darmstadt.de For example, long-chain diamines can be prepared from diols derived from plant oils through direct catalytic amination. d-nb.info This strategy aligns with the principles of a circular economy by transforming renewable resources into valuable chemicals.
Another sustainable approach focuses on the use of environmentally benign solvents and catalysts. One-pot biocatalytic cascades, which combine multiple enzymatic steps in a single reactor, are gaining traction. acs.org These systems can convert alkanes directly to α,ω-diamines using engineered microbial consortia, operating under mild conditions and reducing waste. acs.org
Biosynthetic Approaches to Long-Chain Diamines
The biosynthesis of diamines and polyamines is a naturally occurring process in many organisms. nih.govasm.org Leveraging these biological pathways through metabolic engineering and enzymatic conversions offers a promising and sustainable alternative to chemical synthesis. asm.org
Metabolic Engineering for 1,3-Diaminopropane (B46017) Derivatives
Metabolic engineering of microorganisms like Escherichia coli has been successfully employed to produce 1,3-diaminopropane, the core structure of the target molecule. sciencedaily.com By introducing and optimizing specific metabolic pathways, researchers can channel cellular resources towards the synthesis of the desired diamine from renewable feedstocks like glucose. sciencedaily.comresearchgate.net
Two primary biosynthetic pathways, the C4 and C5 pathways, have been explored for 1,3-diaminopropane production. researchgate.net In silico analysis revealed the C4 pathway, which utilizes enzymes from Acinetobacter baumannii, to be more efficient. researchgate.net Key strategies to enhance production include:
Overexpression of key enzymes: Increasing the cellular concentration of enzymes like 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase. researchgate.net
Gene knockouts: Deleting genes that divert metabolic flux away from the desired pathway. researchgate.netresearchgate.net
Promoter engineering: Replacing native promoters with stronger ones to boost gene expression. nih.gov
Through these strategies, significant titers of 1,3-diaminopropane have been achieved in fed-batch fermentations. researchgate.net While the direct biosynthesis of this compound has not been explicitly detailed, the successful production of the 1,3-diaminopropane backbone lays the foundation for future work on incorporating the long alkyl chain. This could potentially be achieved by introducing enzymes capable of N-alkylation. researchgate.net
| Engineered Organism | Pathway | Key Engineering Steps | Product Titer | Reference |
| Escherichia coli | C4 Pathway | Overexpression of dat and ddc genes, knockout of pfkA gene. | 13 g/L of 1,3-diaminopropane | sciencedaily.comresearchgate.net |
| Escherichia coli | N/A | Inactivation of degradation pathways, overexpression of ornithine decarboxylase and ornithine biosynthetic genes. | 24.2 g/L of putrescine (1,4-diaminobutane) | nih.gov |
| Escherichia coli | N/A | Inactivation of degradation pathways, overexpression of lysine (B10760008) decarboxylase and dapA gene. | 9.61 g/L of cadaverine (B124047) (1,5-diaminopentane) | nih.gov |
Enzymatic Conversions for Diamine Production
Enzymatic catalysis offers a highly selective and environmentally friendly route to diamines. nih.gov Transaminases, in particular, are powerful biocatalysts for the synthesis of chiral amines from ketones. mbl.or.kr Multi-enzyme cascades have been designed to produce primary diamines from diols. rsc.org These systems often employ an alcohol dehydrogenase to oxidize the diol to a dialdehyde, followed by a transaminase to perform the amination. rsc.org
Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used in the synthesis of polyamides by catalyzing the condensation of diamines and dicarboxylic acids. rsc.orgacs.org While this is a polymerization step, the substrate specificity of these enzymes could potentially be harnessed for the synthesis of the diamine monomer itself.
Recent advancements have also seen the development of reductive aminases (RedAms) which can be combined with other enzymes in one-pot systems for N-alkylation reactions, converting primary alcohols or carboxylic acids into alkylated amines. acs.orgchemrxiv.org This approach holds significant potential for the targeted synthesis of N-alkylated diamines like this compound.
Functional Group Interconversion Strategies for this compound Precursors
Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to introduce desired functionalities. mit.edufiveable.me For the synthesis of this compound, several interconversions of precursor molecules are plausible.
A common strategy involves the reduction of a dinitrile or a cyano-amide precursor. The catalytic hydrogenation of these functional groups yields the corresponding diamine. Another approach is the reduction of an azide (B81097). An alkyl halide can be converted to an azide via nucleophilic substitution, which is then reduced to the primary amine. ub.edu This method offers good control over the reaction.
Batch and Continuous Flow Reactor Designs for Diamine Synthesis
Batch Reactor Designs
Batch reactors are the conventional workhorses of the chemical industry, particularly for small-to-medium scale production of high-value products. numberanalytics.com In this mode of operation, reactants are loaded into a vessel, brought to specific temperature and pressure conditions, and allowed to react over a determined period. numberanalytics.com
Fundamental Design Considerations: The design of a batch reactor for the synthesis of this compound, likely via routes such as the reductive amination of a corresponding long-chain keto-nitrile or the reaction of octadecylamine (B50001) with acrylonitrile (B1666552) followed by hydrogenation, is governed by several core principles:
Reaction Kinetics: A thorough understanding of the reaction rates is essential for sizing the reactor and determining the necessary residence time to achieve the desired conversion. numberanalytics.com
Mass and Energy Balances: Amination and hydrogenation reactions are often highly exothermic. Accurate energy balance calculations are crucial for designing an effective heat removal system (e.g., cooling jackets or internal coils) to maintain precise temperature control and prevent thermal runaways. numberanalytics.comhubspotusercontent-na1.net The mass balance equation forms the basis of the batch reactor design equation. numberanalytics.com
Reactor Geometry and Agitation: The geometry of the vessel and the efficiency of the mixing system are vital for ensuring homogeneity, especially in multi-phase reactions (e.g., liquid-gas hydrogenation). Proper agitation ensures uniform temperature distribution and facilitates mass transfer between reactants. numberanalytics.com
Operating Conditions: The reactor must be designed to safely withstand the required operating temperatures and pressures. For instance, the synthesis of 1,3-cyclohexanediamine, another diamine, is performed in a stainless-steel autoclave, a type of batch reactor, at specific pressures of ammonia and hydrogen. mdpi.com
Batch reactors offer flexibility for multi-product manufacturing facilities but can be limited by longer cycle times (including loading, heating, reacting, cooling, and cleaning), potential for batch-to-batch variability, and inherent safety risks associated with the large volume of reactants and intermediates held in the vessel at any given time. hubspotusercontent-na1.netstolichem.com
Continuous Flow Reactor Designs
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a tube, coil, or micro-structured device where the reaction occurs. stolichem.com This methodology offers significant advantages in safety, efficiency, and process control. d-nb.infofrontiersin.org
Key Advantages and Reactor Types: The primary benefits of continuous flow synthesis stem from the small internal volume of the reactor and superior heat and mass transfer capabilities. stolichem.comfrontiersin.org This leads to:
Enhanced Safety: The small hold-up volume dramatically reduces the risk associated with handling hazardous intermediates or managing highly exothermic reactions. stolichem.com
Precise Process Control: Temperature, pressure, and residence time can be controlled with high precision, leading to improved consistency and selectivity. researchgate.net
Rapid Optimization: The ability to quickly change parameters and see the results allows for much faster process optimization compared to lengthy batch experiments. researchgate.net
Scalability: Scaling up production is achieved by running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than designing and building larger, more complex vessels. stolichem.comresearchgate.net
Common types of continuous flow reactors applicable to diamine synthesis include:
Plug Flow Reactors (PFRs): Often simple tubes or coils, where reactants mix at the inlet and travel as a "plug." They are ideal for well-understood, fast reactions.
Continuous Stirred-Tank Reactors (CSTRs): In a CSTR, reactants are continuously fed into an agitated tank, and the product mixture is continuously withdrawn. They are known for excellent mixing and temperature control. In a study comparing reactor types for the acetylation of a symmetrical diamine, CSTRs provided higher conversion and selectivity compared to both batch and tubular (PFR) reactors, indicating the benefit of active mixing for increasing mass transfer rates. d-nb.info
A patent for the production of 1,3-propylene diamine describes a continuous process where acrylonitrile and an excess of liquid ammonia are continuously passed through a reactor with hydrogen in the presence of a hydrogenation catalyst, highlighting an industrial application of this technology for diamine synthesis. google.com
Comparative Analysis of Reactor Performance
The choice between batch and continuous flow reactors involves a trade-off between the flexibility of batch systems and the efficiency and safety of flow systems. The following table, based on findings from analogous chemical processes, compares key performance indicators.
| Parameter | Batch Reactor | Continuous Flow Reactor | Key Findings/Rationale |
|---|---|---|---|
| Safety | Higher risk due to large vessel volume and potential for thermal runaway. | Intrinsically safer due to small reactor volume and superior heat transfer. stolichem.com | Flow reactors minimize the inventory of hazardous materials at any given moment. |
| Heat & Mass Transfer | Limited by vessel surface area-to-volume ratio; can lead to temperature gradients. | Excellent due to high surface area-to-volume ratio. frontiersin.org | Improved transfer leads to better control over reaction exotherms and higher selectivity. |
| Process Control | More challenging to maintain uniform conditions; subject to batch-to-batch variability. hubspotusercontent-na1.net | Precise control over temperature, pressure, and residence time. researchgate.net | Leads to higher reproducibility and product quality. |
| Scalability | Requires designing and building larger, more complex reactors ("scale-up"). | Achieved by extending run time or numbering-up reactors. stolichem.com | Flow chemistry avoids complex re-validation often required in traditional scale-up. |
| Productivity (Space-Time Yield) | Lower due to non-productive cycle times (filling, heating, cooling, cleaning). | Significantly higher; the reactor is continuously productive. | In one enzymatic synthesis, a continuous flow process demonstrated a 30-fold higher space-time-yield than its batch counterpart. nih.gov |
Process Innovations in Reactor Technology
Advancements in reactor engineering continue to push the boundaries of chemical synthesis. For the production of this compound, several innovations could be leveraged:
Microwave-Assisted Flow Synthesis: The use of microwave reactors in a continuous flow setup can dramatically accelerate reaction rates by enabling rapid and uniform heating, potentially reducing residence times from hours to minutes. rsc.org Industrial-scale microwave flow reactors can operate at high temperatures and pressures (e.g., up to 310 °C and 60 bar), offering a path to increased throughput. rsc.org
Packed-Bed Reactors: For syntheses involving solid catalysts (e.g., heterogeneous hydrogenation), continuous flow packed-bed reactors offer an efficient design. Reactants flow through a tube packed with catalyst particles, ensuring excellent contact and facilitating easy separation of the product from the catalyst.
Managing Solids in Flow: The synthesis of a long-chain molecule like this compound might involve starting materials or products with limited solubility, posing a risk of clogging in narrow-channel flow reactors. Innovations to manage solids include using CSTRs which are less prone to blocking, optimizing solvent systems to ensure homogeneity, and implementing dual-reactor systems where one can be cleaned while the other is in operation. whiterose.ac.ukhybrid-chem.com
The transition from batch to continuous flow processing, potentially incorporating these advanced technologies, offers a promising pathway to a more efficient, safer, and sustainable industrial synthesis of this compound.
Computational and Theoretical Investigations of N Octadecylpropane 1,3 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. arxiv.org Methods like Density Functional Theory (DFT) and Hartree-Fock theory are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energetic landscapes of chemical reactions. arxiv.org Such calculations are fundamental to understanding the intrinsic reactivity and electronic nature of N-Octadecylpropane-1,3-diamine.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) governs the course of many chemical reactions. numberanalytics.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
For this compound, an FMO analysis would likely reveal that the HOMO is localized on the electron-rich nitrogen atoms of the diamine group, as these are the sites of highest electron density and act as the primary nucleophilic centers. Conversely, the LUMO would be distributed across the molecule, representing the most favorable region to accept electrons. The energies of these orbitals are crucial for predicting how the molecule will interact with other chemical species. The nucleophilicity of the molecule is directly related to the energy of its HOMO, while its potential to act as an electrophile (though less likely for this molecule) would be related to its LUMO energy. pku.edu.cn
Table 1: Conceptual Frontier Molecular Orbitals of this compound
| Orbital | Description | Predicted Location on this compound | Significance |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. numberanalytics.com | Primarily localized on the nitrogen atoms of the propane-1,3-diamine head group. | Acts as the electron donor in reactions; its energy level correlates with the molecule's nucleophilicity. pku.edu.cn |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is devoid of electrons. numberanalytics.com | Likely delocalized across the alkyl chain and amine groups. | Acts as the electron acceptor in reactions; its energy level correlates with the molecule's electrophilicity. pku.edu.cn |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | Calculated as ELUMO - EHOMO. | Indicates the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.com |
A reaction mechanism describes the sequence of elementary steps through which a chemical change occurs. khanacademy.org Computational chemistry can model these pathways, identifying intermediates and, crucially, the transition states that connect them. According to transition state theory, the energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about conformational changes, intermolecular interactions, and the macroscopic properties of materials. nih.govplos.org
For this compound, MD simulations can provide a dynamic picture of its behavior. The long, flexible octadecyl chain can adopt numerous conformations, and the polar diamine head group can engage in specific interactions like hydrogen bonding. MD simulations can explore the vast conformational space of the molecule, identifying the most stable structures and the dynamics of their interconversion. This is crucial for understanding how the molecule's shape influences its function as a surfactant or surface-active agent. plos.org
Solvation dynamics describes how solvent molecules rearrange around a solute molecule following a change in the solute's electronic state, such as after absorbing light. unige.chrsc.org This process is fundamental to the outcome of chemical reactions in solution, as the solvent can stabilize or destabilize reactants, products, and transition states. researchgate.net
MD simulations are an ideal tool to study the solvation of this compound in different media. In a polar solvent like water, simulations would show the water molecules forming a structured hydration shell around the polar diamine head group through hydrogen bonds. rsc.org In contrast, the hydrophobic octadecyl tail would disrupt the water's hydrogen-bonding network, leading to a hydrophobic effect that drives aggregation. nih.gov In a nonpolar, hydrocarbon solvent, the solvation picture would be reversed, with weak van der Waals interactions dominating. Simulations can quantify the energetics of these interactions and the timescale of solvent reorganization, providing a molecular-level understanding of the molecule's solubility and behavior in different chemical environments. unige.ch
As an amphiphilic molecule, this compound is expected to form aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). libretexts.orgmpg.de Micellization is a self-assembly process where the hydrophobic tails cluster together to form a core, shielded from the water, while the hydrophilic head groups form the outer surface of the aggregate. libretexts.org
Modeling this process with MD simulations can reveal the structure, size, and shape of the resulting micelles. nih.gov Simulations can predict the aggregation number (the number of molecules in a single micelle) and the morphology of the aggregates, which can range from spherical to cylindrical or wormlike structures. libretexts.orgarxiv.org By analyzing the simulation trajectories, researchers can understand the thermodynamic driving forces for micelle formation, such as the hydrophobic effect and the electrostatic interactions between head groups. nih.govarxiv.org These models are essential for predicting and controlling the emulsifying and dispersing properties of the surfactant.
Table 2: Key Parameters in Micellization Modeling
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles spontaneously form. libretexts.org | A fundamental property determining the onset of surfactant activity like solubilization and detergency. |
| Aggregation Number (n) | The average number of surfactant molecules in a single micelle. mdpi.com | Influences the size and solubilization capacity of the micelles formed. |
| Packing Parameter (P) | A geometric parameter (P = v/al) relating the volume of the hydrophobic tail (v), the area of the head group (a), and the tail length (l). mpg.de | Predicts the likely shape of the aggregate (e.g., spherical, cylindrical, lamellar). |
| Thermodynamics of Micellization | The changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with micelle formation. mdpi.com | Explains the spontaneity and driving forces of the self-assembly process. |
Adsorption Modeling of this compound on Solid Surfaces
The interaction of surfactant molecules with solid surfaces is critical for applications such as mineral flotation, corrosion inhibition, and lubrication. Computational modeling of adsorption can clarify the mechanisms by which this compound attaches to and modifies solid-liquid or solid-gas interfaces. ncku.edu.tw Reactions at solid-water interfaces can be significantly altered when confined within nanoscale pores or slits, a phenomenon that modeling can help explore. arxiv.org
Theoretical models can predict the preferred orientation of the adsorbed molecules and the strength of the adsorption. For this compound adsorbing onto a polar, hydrophilic surface (like silica (B1680970) or metal oxides) from an aqueous solution, models would likely show the protonated diamine head groups binding strongly to the surface via electrostatic and hydrogen-bonding interactions. The hydrophobic octadecyl tails would then orient away from the surface, potentially forming a hydrophobic layer that can alter the surface's wettability. On a nonpolar, hydrophobic surface (like graphite (B72142) or a polymer), the adsorption would be driven by van der Waals interactions between the alkyl tails and the surface. Adsorption isotherms, such as the Langmuir or Freundlich models, can be used to quantitatively describe the relationship between the concentration of the surfactant in the bulk phase and the amount adsorbed on the surface at equilibrium. ncku.edu.twosti.gov
Advanced Analytical Techniques in N Octadecylpropane 1,3 Diamine Research
High-Resolution Spectroscopic Probes for Structural Elucidation
Advanced spectroscopic techniques are indispensable for elucidating the complex structural arrangements and interactions of N-Octadecylpropane-1,3-diamine at a molecular level.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their native solid state. mdpi.com For this compound, which readily forms solid aggregates, ssNMR can provide atomic-level information that is inaccessible by solution-state NMR or diffraction methods, especially for non-crystalline or semi-crystalline assemblies.
By employing techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP), ssNMR overcomes the challenges of broad spectral lines typical of solid samples, enhancing resolution and sensitivity. preprints.org For this compound aggregates, ssNMR studies can reveal:
Conformational Ordering: Analysis of ¹³C chemical shifts can distinguish between ordered, all-trans conformations of the octadecyl chain, characteristic of well-packed crystalline-like structures, and more disordered, gauche conformations found in amorphous or liquid-crystalline phases.
Molecular Packing: Multidimensional ssNMR experiments, such as ¹³C-¹³C correlation spectroscopy, can establish through-space proximities between different carbon atoms, providing critical constraints for modeling the packing arrangement of the molecules within an aggregate. researchgate.net
Headgroup Dynamics: ¹⁵N ssNMR, often requiring isotopic labeling, can directly probe the chemical environment and hydrogen-bonding interactions of the diamine headgroups, which are crucial to the stability and structure of the assemblies. researchgate.net
These experiments provide a detailed picture of the molecular conformation and intermolecular arrangement within solid phases, which governs the macroscopic properties of the material. mdpi.com
While this compound can be analyzed by mass spectrometry (MS), its high polarity and low volatility, conferred by the two amine functional groups, present challenges for certain ionization methods and for coupled chromatographic techniques like Gas Chromatography (GC). Chemical derivatization is a widely employed strategy to overcome these limitations by converting the polar N-H groups into less polar, more volatile moieties. nih.govresearchgate.net
The process involves reacting the analyte with a derivatizing agent to modify its chemical structure. For the primary and secondary amines in this compound, common reactions include:
Acylation: Reaction with anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides to form stable amides. Fluoroacyl derivatives are particularly useful as they enhance volatility and improve detectivity. jfda-online.com
Silylation: Reaction with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace active protons with trimethylsilyl (B98337) (TMS) groups. researchgate.net
Once derivatized, advanced MS techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are used for analysis. rsc.orgspectroscopyonline.com HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the derivatized product and any impurities. rsc.org MS/MS analysis involves isolating the derivatized parent ion and fragmenting it to produce a characteristic fragmentation pattern, which provides definitive structural confirmation and allows for the differentiation of isomers. This is crucial for analyzing complex reaction mixtures to identify synthesis byproducts or degradation products. nih.gov
| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Advantage |
|---|---|---|---|---|
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether/amine | Forms volatile and thermally stable derivatives. |
| Acylating Agents (Fluorinated) | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Greatly increases volatility; improves chromatographic separation. jfda-online.com |
| Acylating Agents | Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzoyl amide | Creates derivatives with high electron-capture response. |
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is exceptionally sensitive to the chemical environment and physical state of molecules. These techniques are complementary: FT-IR is adept at probing polar functional groups, while Raman is more sensitive to non-polar moieties. mt.comedinst.com This duality is ideal for studying the amphiphilic this compound.
FT-IR Spectroscopy: FT-IR is particularly useful for analyzing the polar diamine headgroup and the intermolecular hydrogen bonds it forms.
N-H Stretching: The N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, are highly sensitive to hydrogen bonding. In aggregated states where N-H···N bonds form, these bands broaden and shift to lower frequencies compared to the free amine. The extent of this shift provides a qualitative measure of the strength of the hydrogen-bonding network.
N-H Bending: The N-H bending (scissoring) mode around 1600 cm⁻¹ also provides information on the local environment of the amine groups. mdpi.com Reaction monitoring by IR spectroscopy is common in syntheses involving this compound. mdpi.comcarm.es
Raman Spectroscopy: Raman spectroscopy provides detailed information about the conformational order of the non-polar octadecyl tail.
C-H Stretching: The region from 2800-3000 cm⁻¹ contains C-H stretching bands. The relative intensities of specific peaks in this region can be used to quantify the degree of lateral packing order in lipid-like assemblies.
Together, these techniques allow researchers to build a detailed model of how individual this compound molecules interact and arrange themselves within larger assemblies. spectroscopyonline.com
| Technique | Wavenumber (cm⁻¹) | Vibrational Mode | Structural Information |
|---|---|---|---|
| FT-IR | ~3300-3500 | N-H Stretch | Probes hydrogen bonding in the headgroup region. |
| FT-IR | ~2850, ~2920 | CH₂ Symmetric/Asymmetric Stretch | Information on chain packing and environment. |
| Raman | ~1130 | C-C Skeletal Stretch | Marker for ordered, all-trans alkyl chains. |
| Raman | ~1080 | C-C Skeletal Stretch | Marker for disordered, gauche alkyl chains. |
Chromatographic and Separation Methodologies for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are the cornerstone of purity assessment, enabling the separation, identification, and quantification of the main compound from its precursors, byproducts, and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis of this compound due to its applicability to non-volatile and thermally sensitive compounds. bitesizebio.com Research has focused on developing robust reversed-phase HPLC (RP-HPLC) methods for both qualitative and quantitative analysis. researchgate.net A typical method involves:
Stationary Phase: An RP-18 (or C18) column, where the non-polar octadecyl chains of the analyte interact strongly with the non-polar stationary phase.
Mobile Phase: A gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is often used. researchgate.net Adjusting the solvent ratio allows for the effective elution of compounds with varying polarities.
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (~200-210 nm) can be used, but it may lack specificity. More advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which respond to any non-volatile analyte, are often preferred. Coupling HPLC to a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. bitesizebio.com
These methods can be validated for purity testing, allowing for the quantification of impurities and ensuring the quality of the final product with analysis times often under 20 minutes. researchgate.net
Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its high molecular weight, low volatility, and the polar nature of its amine groups, which can lead to poor peak shape and strong adsorption on the column. researchgate.netbitesizebio.com Therefore, GC analysis is almost always preceded by the chemical derivatization step described in section 4.1.2. Once converted into a more volatile and thermally stable derivative (e.g., a silylated or acylated form), the compound can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. researchgate.net
Microscopic and Surface Characterization of this compound Assemblies
Understanding the morphology of the supramolecular structures formed by this compound is critical, as the function of this amphiphile is directly related to its self-assembly behavior. Advanced microscopy techniques are used to visualize these assemblies.
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is a powerful technique for visualizing the solution-state morphology of self-assembled structures. By rapidly freezing a thin film of the sample solution, the structures are trapped in their native, hydrated state without artifacts from staining or drying. Cryo-TEM has been used to observe assemblies like wormlike micelles and vesicles formed by structurally similar C18-tailed polyamine surfactants. researchgate.net This method would be ideal for characterizing the types of aggregates (e.g., micelles, bilayers, vesicles) this compound forms in aqueous dispersions.
Confocal Microscopy: When this compound is incorporated into larger systems that are fluorescently labeled, confocal microscopy can be used to visualize their distribution. For instance, it has been used to observe the cellular uptake of nanocapsules constructed using this diamine, revealing their localization within cellular compartments like lysosomes. mdpi.com
Atomic Force Microscopy (AFM): AFM is used to image the surface of materials at the nanoscale. It can be applied to study films of this compound deposited on a solid substrate (e.g., mica or silica). AFM can provide quantitative data on the topography of the film, revealing the presence of monolayers, bilayers, or other surface aggregates and measuring their height and domain structure with sub-nanometer vertical resolution.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) of Thin Films and Aggregates
AFM, a scanning probe microscopy technique, offers higher resolution and provides three-dimensional surface profiles. nih.gov By scanning a sharp tip over the sample surface, AFM can map out the topography at the nanometer scale. beilstein-journals.org This is particularly useful for examining the fine details of Langmuir-Blodgett films, where molecules like this compound are arranged in ordered monolayers. nih.govwikipedia.org AFM can quantify surface roughness and identify the formation of distinct domains or phases within a film. beilstein-journals.org In tapping mode, AFM minimizes lateral forces, which is crucial for imaging soft organic films without causing damage. beilstein-journals.org
| Technique | Sample Type | Observed Feature | Typical Dimension/Parameter |
| SEM | Sputter-deposited thin film | Homogeneity, Grain Size | Nanometer-sized grains |
| AFM | Sputter-deposited thin film | Surface Roughness (RMS) | ~0.8 nm for smooth films |
| SEM | Chemically deposited thin film | Particle Size | 24.5 - 44.2 nm |
| AFM | Langmuir-Blodgett monolayer | Crystalline Lattice vs. Disordered Arrangement | Angstrom-resolution imaging |
This table presents illustrative data from studies on various thin films to demonstrate the typical information obtained from SEM and AFM analyses. beilstein-journals.orgnih.govresearchgate.net
Transmission Electron Microscopy (TEM) for Nanostructure Morphology
While SEM and AFM are excellent for surface analysis, Transmission Electron Microscopy (TEM) is employed to investigate the internal morphology of nanostructures. For amphiphilic molecules like this compound, which can form vesicles or other complex nanostructures in solution, TEM provides unparalleled insight into their shape, size, and lamellarity. A beam of electrons is transmitted through an ultra-thin sample, with the resulting image revealing details of the internal structure.
To visualize these structures, samples are often prepared using negative staining or cryo-TEM techniques. Cryo-TEM, in particular, allows for the observation of the nanostructures in their native, hydrated state, providing a more accurate representation of their morphology in solution. TEM can distinguish between unilamellar and multilamellar vesicles, determine the thickness of the bilayer, and characterize the shape and size distribution of aggregates.
| Nanostructure Type | Observed Morphology | Characteristic Dimensions (nm) | Information Gained |
| Vesicles | Spherical, Ellipsoidal | Diameter: 50 - 200 nm | Lamellarity (uni- or multi-lamellar), bilayer thickness |
| Micelles | Spherical, Cylindrical | Diameter: 5 - 20 nm | Aggregation shape and size distribution |
| Nanofibers | Fibrillar networks | Width: 10 - 50 nm; Length: >1000 nm | Self-assembled network structure, fiber dimensions |
| Aggregates | Irregular Clusters | Varies | Internal packing and density variations |
This table illustrates the types of morphological data that can be obtained for various nanostructures using TEM.
X-ray Diffraction and Scattering Studies for Supramolecular Organization
X-ray techniques are fundamental for probing the arrangement of molecules within a material. For this compound, X-ray scattering and diffraction reveal how individual molecules pack together to form ordered supramolecular structures. gla.ac.uk
Small-Angle X-ray Scattering (SAXS) for Micellar and Vesicular Geometries
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the structure of particles, such as micelles and vesicles, in the size range of 1 to 100 nm. nih.gov When a beam of X-rays passes through a solution containing these aggregates, the X-rays are scattered at small angles. The resulting scattering pattern is characteristic of the size and shape of the particles.
By analyzing the SAXS data, researchers can determine key parameters of the aggregates formed by this compound. nih.gov The analysis of the scattering curve I(q) versus the scattering vector (q) can distinguish between different geometries, such as spherical micelles, rod-like (cylindrical) micelles, or flat (lamellar) bilayers in vesicles. nih.gov This information is crucial for understanding how the molecule behaves in solution and how its structure influences its properties.
| Parameter | Symbol | Description | Information Derived for Amphiphiles |
| Scattering Vector | q | The magnitude of the momentum transfer during the scattering event. | Defines the angular range of the measurement. |
| Radius of Gyration | Rg | The root-mean-square distance of the object's parts from its center of mass. | Provides a measure of the overall size of the micelle or vesicle. |
| Maximum Dimension | Dmax | The largest distance between any two atoms in the particle. | Helps in determining the overall shape and elongation of the aggregate. |
| Pair-Distance Distribution Function | p(r) | A histogram of all the distances between pairs of points within the particle. | Reveals the shape of the particle (e.g., spherical, elongated, hollow). |
Wide-Angle X-ray Diffraction (WAXD) for Alkyl Chain Packing
The diffraction pattern in the wide-angle region (typically 2θ > 5°) contains sharp peaks corresponding to the repeating distances between the packed alkyl chains. The position of these peaks can be used to identify the specific packing subcell, such as a hexagonal, triclinic, or orthorhombic arrangement. This provides direct insight into the intermolecular van der Waals interactions that govern the local structure. gla.ac.uk
| Packing Type | Characteristic d-spacing (Å) | Typical 2θ (Cu Kα) | Description |
| Hexagonal | ~4.2 Å | ~21.1° | The alkyl chains are loosely packed with rotational disorder, typical at higher temperatures. |
| Orthorhombic | ~4.2 Å and ~3.8 Å | ~21.1° and ~23.4° | A more ordered, dense packing arrangement of the alkyl chains. |
| Triclinic | ~4.6 Å | ~19.3° | The most dense packing arrangement, often observed in highly crystalline fatty acids. |
| Lamellar Spacing | >20 Å | < 5° | Corresponds to the bilayer thickness or length of the molecule in layered structures. |
This table presents typical d-spacing values for common alkyl chain packing arrangements observed in long-chain amphiphiles.
Supramolecular Chemistry and Self Assembly of N Octadecylpropane 1,3 Diamine
Micellar and Vesicular Aggregate Formation and Characterization
N-Octadecylpropane-1,3-diamine and its derivatives self-assemble in aqueous solutions to form aggregates such as micelles and vesicles. The specific morphology of these aggregates is largely determined by the molecule's packing parameter (P). This parameter relates the volume of the hydrophobic tail (v), the area of the hydrophilic headgroup (a₀), and the critical length of the tail (lₑ). Spherical micelles typically form when P < 1/3, while wormlike or cylindrical micelles are observed when 1/3 < P < 1/2. rsc.org Vesicles or bilayer structures are favored when 1/2 < P < 1. rsc.org For instance, a derivative known as N¹-(3-aminopropyl)-N³-octadecylpropane-1,3-diaminium chloride was calculated to have a packing parameter of 0.12, consistent with the formation of spherical micelles and the observation of low viscosity in solution. rsc.orgresearchgate.net In contrast, other systems involving similar long-chain diamines can form entangled, wormlike micelles, which impart significant viscoelastic properties to the solution. semanticscholar.orgrsc.org
The formation of micelles is a concentration-dependent phenomenon that occurs above a specific concentration known as the critical micelle concentration (CMC). The CMC is a fundamental property of any surfactant and can be determined using various techniques, including surface tension and electrical conductivity measurements. scirp.org For a structurally related cationic surfactant, N, N', N'-polyethylene (10)-N tallow-1,3-diamine propane (B168953) (PEG-10 tallow), the CMC was determined to be approximately 1.4 x 10⁻³ M in aqueous solution at 25°C. scirp.org
The CMC is sensitive to environmental factors such as the presence of electrolytes and pH. scirp.org For the related PEG-10 tallow (B1178427) surfactant, the addition of an inorganic salt (NaCl) was found to influence the CMC. scirp.org While low concentrations of NaCl led to a slight decrease in the CMC, higher salt concentrations caused the CMC to increase. scirp.org The pH of the solution also plays a critical role. In alkaline conditions (pH 6-10), the CMC of the PEG-10 tallow surfactant remained largely independent of pH. However, in acidic conditions (below pH 5), the CMC was found to be pH-dependent, which is attributed to the protonation of the amine headgroups. scirp.org
| Condition | Measurement Method | CMC (M) |
|---|---|---|
| Aqueous Solution (25°C) | Electrical Conductivity | 1.40 × 10⁻³ |
| Aqueous Solution (25°C) | Surface Tension | 1.41 × 10⁻³ |
| + 0.5 × 10⁻³ M NaCl | Surface Tension | 1.34 × 10⁻³ |
| + 2.0 × 10⁻³ M NaCl | Surface Tension | 1.54 × 10⁻³ |
At low pH, the amine groups are fully protonated, resulting in a dicationic species. digitellinc.com The increased charge on the headgroup leads to greater electrostatic repulsion between adjacent molecules, which can favor different packing arrangements compared to neutral or high pH conditions where the amines are deprotonated. digitellinc.commdpi.com This pH-triggered transition can induce the assembly or disassembly of micelles. nih.gov For example, studies on a similar surfactant, N-dodecylpropane-1,3-diamine, showed that the protonation state directly affects the arrangement of the alkyl chains at the air-water interface. digitellinc.com This reversible, pH-mediated control over aggregation is a hallmark of "smart" materials and allows for the controlled formation and disruption of supramolecular structures. mdpi.comnih.gov
Gelation Properties and Rheological Behavior of this compound Systems
Under certain conditions, particularly in the presence of stimuli like CO₂, derivatives of this compound can form highly viscous, gel-like solutions. semanticscholar.orgrsc.org This behavior is attributed to the self-assembly of the molecules into long, entangled wormlike micelles. rsc.orgresearchgate.net These entangled networks impart significant viscoelasticity to the fluid, causing it to behave like a gel. semanticscholar.org
The rheological properties of these systems can be characterized by their viscosity and viscoelastic moduli. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, provide insight into the microstructure of the gel. americanpharmaceuticalreview.combiotechrep.ir In a highly organized gel system, the storage modulus is typically higher than the loss modulus (G' > G''). americanpharmaceuticalreview.comresearchgate.net For example, a CO₂-saturated solution of a related viscoelastic surfactant, N¹-(3-aminopropyl)-N³-octadecylpropane-1,3-diamine bicarbonate (ODPTA), exhibits a viscosity significantly higher than conventional surfactants, a direct result of its self-assembled micellar structure. rsc.org These gels often exhibit shear-thinning behavior, where the viscosity decreases under applied shear stress, which is a characteristic feature of many topical and industrial gel formulations. americanpharmaceuticalreview.comresearchgate.netijcce.ac.ir
| Surfactant System | Temperature (°C) | Viscosity (mPa·s) |
|---|---|---|
| ODPTA (0.5% wt) | 60 | 190 |
| ODPTA (0.5% wt) | 160 | 12 |
| SDS (Sodium Dodecyl Sulfate) | 60 | 0.91 |
| SDS (Sodium Dodecyl Sulfate) | 160 | 0.25 |
Intermolecular Interactions Driving Self-Assembly
The self-assembly of this compound into ordered structures is driven by a balance of non-covalent intermolecular forces. The primary interactions responsible are hydrogen bonding involving the polar headgroup and hydrophobic interactions involving the nonpolar alkyl tail.
The 1,3-diamine headgroup of the molecule contains two nitrogen atoms and associated hydrogen atoms that can act as both hydrogen bond donors and acceptors. nih.govpurdue.edu This allows for the formation of extensive hydrogen bonding networks, either between surfactant molecules or with surrounding water molecules. purdue.edu The strength and nature of these hydrogen bonds are highly dependent on the pH of the system. digitellinc.com
In acidic conditions, the protonated amine groups (NH₂⁺ and NH₃⁺) become potent hydrogen bond donors. digitellinc.com Molecular dynamics simulations of the related N-dodecylpropane-1,3-diamine have shown that the dicationic species, present at low pH, has the highest probability of forming strong hydrogen bonds with water molecules at the interface. digitellinc.com These interactions help to stabilize the headgroups in the aqueous environment, influencing their effective size and the resulting packing geometry of the self-assembled structure.
The primary driving force for the self-assembly of this compound in water is the hydrophobic effect. libretexts.org The long C18 octadecyl chain is nonpolar and its presence in an aqueous medium disrupts the hydrogen-bonding network of water. libretexts.org To minimize this thermodynamically unfavorable state, water molecules form ordered, cage-like structures (known as clathrate cages) around the hydrophobic tails, which results in a significant decrease in the entropy of the system. libretexts.org
Directed Self-Assembly for Functional Materials Design
The directed self-assembly of this compound is a sophisticated strategy employed in the bottom-up fabrication of functional materials, particularly in the realm of polymeric nanostructures for biomedical applications. This long-chain aliphatic diamine, with its distinct hydrophobic octadecyl tail and a hydrophilic head featuring two amine groups, is an archetypal amphiphile. Its structure is conducive to participating in controlled supramolecular organization. Research has predominantly focused on its role as a critical component in polymerization-induced self-assembly, where it directs the formation of complex, ordered architectures such as polyurethane-polyurea (PUU) nanocapsules.
The primary mechanism through which this compound guides the formation of functional materials is interfacial polymerization within a nanoemulsion system. nih.govacs.org In this process, the self-assembly of the final material is not a separate step but is intrinsically linked to the chemical reaction. The diamine, often referred to by its commercial name Genamin TAP 100D, typically serves as a hydrophobic chain extender or a capping agent. acs.orgub.edu
The synthesis of functional nanocapsules, for instance, involves creating a nanoemulsion where this compound is dissolved in the organic phase. nih.govscispace.com This organic phase is then dispersed in an aqueous phase, creating a vast interfacial area. A diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI), is introduced into the system. The polymerization reaction between the isocyanate groups and the amine groups of this compound occurs specifically at the oil-water interface. acs.org This spatially confined reaction is a key aspect of the directed self-assembly. The amphiphilic nature of the resulting polyurethane-polyurea polymer, dictated by the hydrophobic octadecyl chains and the more hydrophilic urethane (B1682113) and urea (B33335) linkages, forces the polymer to adopt a low-energy conformation, leading to the spontaneous formation of a nanocapsule shell at the interface. acs.org
The final properties and function of the resulting nanomaterial are highly dependent on the precise formulation and the interplay of various components. For example, the incorporation of other monomers, such as L-lysine or 2,2′-dihydroxyethyl disulfide, can impart pH- or redox-responsiveness to the nanocapsules, making them "smart" drug delivery vehicles that release their cargo in specific biological environments like tumor tissues. nih.govacs.org The this compound, with its long alkyl chain, ensures the formation of a stable, hydrophobic barrier, crucial for encapsulating lipophilic drugs.
Detailed research findings have demonstrated the successful encapsulation of various therapeutic and diagnostic agents within these self-assembled nanostructures, showcasing the versatility of this design strategy. The table below summarizes the components and characteristics of functional polyurethane-polyurea nanocapsules where this compound is a key structural director.
| Component | Function in Self-Assembly | Resulting Material Property | Reference |
| This compound | Hydrophobic diamine chain extender/capper | Forms a stable, hydrophobic core-shell boundary; crucial for encapsulation of lipophilic agents. | nih.govacs.orgscispace.com |
| Isophorone diisocyanate (IPDI) | Monomer for polymerization | Forms the backbone of the polyurethane-polyurea polymer shell. | acs.orgscispace.com |
| L-lysine | Co-monomer | Imparts amphoteric properties and pH-responsiveness to the nanocapsule surface. | nih.govacs.org |
| 2,2′-Dihydroxyethyl disulfide (DEDS) | Co-monomer | Introduces redox-sensitive disulfide bonds, allowing for triggered release in reductive environments. | nih.govacs.org |
The directed self-assembly process can be further controlled by manipulating experimental conditions such as solvent choice (e.g., tetrahydrofuran, acetone), stirring speed, and the concentrations of the reactants. nih.govscispace.com These parameters influence the kinetics of the polymerization and the thermodynamics of the self-assembly, thereby affecting the size, stability, and morphology of the final functional material. For example, the dropwise addition of the isocyanate-terminated prepolymer to the solution containing this compound under controlled stirring ensures the formation of uniform nanocapsules. nih.govscispace.com
The research in this area highlights a powerful approach where the molecular design of a single component, this compound, is leveraged to direct the complex process of polymerization and self-assembly simultaneously. This leads to the creation of highly ordered and functional nanomaterials with tailored properties for advanced applications.
Applications of N Octadecylpropane 1,3 Diamine in Advanced Materials Science and Engineering
Corrosion Inhibition Mechanisms and Performance
The utility of N-Octadecylpropane-1,3-diamine as a corrosion inhibitor is a subject of significant interest, particularly for protecting metallic surfaces in aggressive environments. lookchem.com Its efficacy stems from its ability to adsorb onto a metal surface, creating a protective barrier that isolates the metal from corrosive agents. researchgate.nettribology.rs The mechanism is multifaceted, involving adsorption, film formation, and alteration of the electrochemical processes occurring at the metal-electrolyte interface.
The primary step in corrosion inhibition by this compound is its adsorption onto the metal surface. This process is driven by the interaction between the polar amine head groups and the metal, as well as the hydrophobic interactions of the long octadecyl chains. researchgate.net The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir and Freundlich models. mat-pro.comresearchgate.net
Langmuir Adsorption Isotherm: This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one inhibitor molecule. Studies on similar long-chain amines, like N-oleyl-1,3-propanediamine, have shown that their adsorption behavior often conforms to the Langmuir isotherm model. mat-pro.com This suggests a uniform, monolayer coverage by the inhibitor molecules on the metal.
Freundlich and Temkin Isotherms: In some cases, inhibitor adsorption may be better described by the Freundlich isotherm, which accounts for heterogeneous surfaces, or the Temkin isotherm, which considers the lateral interactions between adsorbed molecules. researchgate.netunirioja.es
The adsorption of this compound is typically a spontaneous process involving both physisorption and chemisorption. mat-pro.commdpi.com Physisorption involves electrostatic interactions between the protonated amine groups and a negatively charged metal surface, while chemisorption involves the sharing of electrons between the nitrogen atoms' lone pairs and the vacant d-orbitals of the metal, forming a coordinate bond. mdpi.com
| Isotherm Model | Description | Relevance to this compound |
|---|---|---|
| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. unirioja.es | Often applicable to similar long-chain amine inhibitors, indicating uniform film formation. mat-pro.com |
| Freundlich | Empirically describes adsorption on a heterogeneous surface with non-uniform distribution of adsorption heat. researchgate.net | May apply if the metal surface has significant imperfections or impurities. |
| Temkin | Considers adsorbate-adsorbate interactions, where the heat of adsorption of all molecules in the layer decreases linearly with coverage. researchgate.net | Relevant due to the potential for interactions between the long hydrocarbon chains of adjacent adsorbed molecules. |
Electrochemical techniques are crucial for quantifying the performance of corrosion inhibitors. researchgate.netmdpi.com Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the inhibition mechanism. sioc-journal.cnnih.gov
Potentiodynamic Polarization: This technique measures the current response of a metal to a controlled change in its potential. mdpi.com In the presence of an inhibitor like this compound, several changes are typically observed in the polarization curves:
A significant decrease in the corrosion current density (i_corr), indicating a lower corrosion rate. researchgate.net
A shift in the corrosion potential (E_corr). If the shift is predominantly in the anodic branch, it's an anodic inhibitor; if in the cathodic branch, it's a cathodic inhibitor. This compound and similar compounds often act as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions by blocking active sites on the metal surface. researchgate.netredalyc.org
Electrochemical Impedance Spectroscopy (EIS): EIS analyzes the impedance of the metal-electrolyte interface over a range of frequencies. iapchem.org The data, often presented as Nyquist plots, can be modeled with an equivalent electrical circuit. For an inhibited system, the Nyquist plot typically shows a larger semicircle diameter compared to the uninhibited system. This indicates an increase in the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The increase in R_ct confirms the formation of a protective inhibitor film that impedes the flow of charge across the interface. mat-pro.com
| Technique | Key Parameter | Indication of Inhibition |
|---|---|---|
| Potentiodynamic Polarization | Corrosion Current Density (i_corr) | Decreases in the presence of the inhibitor. researchgate.net |
| Potentiodynamic Polarization | Corrosion Potential (E_corr) | Shifts, indicating anodic, cathodic, or mixed-type inhibition. researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (R_ct) | Increases, signifying a barrier to electrochemical reactions. mat-pro.com |
| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (C_dl) | Decreases, suggesting inhibitor adsorption and displacement of water molecules. |
The adsorption of this compound molecules on the metal surface leads to the in-situ formation of a thin, dense, and hydrophobic protective film. researchgate.netmat-pro.com The polar diamine functionality acts as an anchor to the metal, while the long, nonpolar octadecyl chains orient themselves away from the surface, creating a barrier. researchgate.net This film formation modifies the surface properties in several ways:
Hydrophobicity: The outward-facing hydrocarbon tails create a hydrophobic layer that repels water and corrosive aqueous species, physically blocking them from reaching the metal surface. mat-pro.com
Barrier Effect: This film acts as a physical barrier, increasing the diffusion path length for corrosive agents and inhibiting the electrochemical reactions that constitute corrosion. tribology.rs
Surface Morphology: Analysis using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) on surfaces treated with similar film-forming amines reveals a smoother, more uniform surface compared to the pitted and rough surface of a corroded sample, confirming the protective nature of the adsorbed layer. mat-pro.com
The stability and integrity of this film are crucial for long-term corrosion protection. The strong chemisorption component and the van der Waals forces between the long alkyl chains contribute to a robust and durable protective layer.
Surfactant and Emulsifier Functions in Complex Systems
The amphiphilic structure of this compound, with its distinct polar and nonpolar regions, makes it an effective surface-active agent. lookchem.comchembk.com This property is harnessed in applications requiring the stabilization of interfaces between immiscible phases, such as in emulsions and foams. painichemical.com
Emulsions are dispersions of one immiscible liquid in another, and their formation and stability are critically dependent on the presence of an emulsifier. kinampark.comijirss.com this compound functions as an emulsifier by adsorbing at the oil-water interface. lookchem.com This adsorption leads to a significant reduction in the interfacial tension (IFT) between the two phases. semanticscholar.org Lowering the IFT reduces the free energy required to create new droplet surfaces, thereby facilitating the emulsification process. mdpi.com
Once an emulsion is formed, the inhibitor provides stability against breakdown mechanisms like coalescence and flocculation. The protruding hydrocarbon chains form a steric barrier around the droplets, preventing them from approaching each other too closely, while the charged amine groups can provide electrostatic repulsion, further enhancing stability. kinampark.com This makes the compound valuable in formulating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions for various industrial products like lubricants and coatings. chembk.compainichemical.com
Foams, which are dispersions of a gas in a liquid, also rely on surfactants for their stability. This compound and its derivatives have shown exceptional performance in foam stabilization, particularly in advanced applications like CO2-switchable systems. semanticscholar.orgresearchgate.net
A notable derivative, N1-(3-aminopropyl)-N3-octadecylpropane-1,3-diamine, demonstrates "smart" or "switchable" behavior in the presence of CO2. semanticscholar.orgrsc.org In an aqueous solution, the amine groups can be protonated by carbonic acid (formed from dissolved CO2), which transforms the molecule into a highly effective surfactant. rsc.org This "switched-on" state enables the generation of remarkably stable foams. The stability is attributed to the formation of viscoelastic wormlike micelles in the aqueous phase, which significantly increases the viscosity of the liquid films (lamellae) between the gas bubbles, hindering drainage and coalescence. researchgate.netresearchgate.net
This CO2-switchable property is highly advantageous. The foam can be generated on-demand by introducing CO2 and can be destabilized or "switched-off" by removing the CO2 (e.g., by sparging with an inert gas like N2), causing the surfactant to revert to its less soluble, non-protonated state. researchgate.netmdpi.com Research has shown that foams stabilized by these long-chain diamines exhibit exceptional tolerance to high temperatures and pressures, making them suitable for harsh environments such as in enhanced oil recovery. semanticscholar.orgrsc.org
| Temperature (°C) | Maximum Foam Volume (mL) | Foam Half-Life (min) |
|---|---|---|
| 100 | ~450 | > 120 |
| 120 | ~425 | ~100 |
| 140 | ~400 | ~75 |
| 160 | ~380 | ~50 |
*ODPTA: N1-(3-aminopropyl)-N3-octadecylpropane-1,3-diamine bicarbonate, a derivative of the subject compound.
Polymer Additives and Modifiers
The incorporation of this compound into polymer systems can significantly enhance their properties and processing characteristics. Its dual functionality allows it to act as a crosslinking agent, compatibilizer, and surface modifier.
Crosslinking Agents in Polymer Synthesis
This compound serves as an effective crosslinking agent, particularly in the synthesis of polyurethanes and epoxy resins. chembk.com The two primary amine groups can react with isocyanate groups in polyurethane prepolymers or with epoxy groups in epoxy resins, forming a durable, crosslinked network. chembk.comgoogle.com This process enhances the mechanical strength and thermal stability of the resulting polymer. semnan.ac.ir
The general reaction of a diamine with an isocyanate prepolymer is detailed in the table below.
| Reactant 1 | Reactant 2 | Resulting Linkage | Polymer Type |
| Isocyanate-terminated prepolymer | This compound | Urea (B33335) | Poly(urethane-urea) |
The use of a long-chain diamine like this compound can also impart a degree of flexibility and hydrophobicity to the final polymer, which can be advantageous in specific applications such as coatings and adhesives. chembk.com
Compatibilizers in Polymer Blends
The inherent immiscibility of many polymers presents a significant challenge in creating polymer blends with desirable properties. researchgate.netresearchgate.net Compatibilizers are crucial additives that improve the interfacial adhesion between different polymer phases, leading to a more stable and finely dispersed morphology. publicationslist.orgmdpi.com While specific research on this compound as a compatibilizer is not extensively documented, its molecular structure suggests a strong potential for this application.
The long, nonpolar octadecyl tail is chemically similar to and thus compatible with nonpolar polymers like polyolefins (e.g., polyethylene (B3416737) and polypropylene). chemrxiv.orggoogle.com Simultaneously, the polar diamine head can interact with or react with polar polymers such as polyesters or polyamides. This amphiphilic nature would allow it to reside at the interface of immiscible polymer blends, reducing interfacial tension and improving the dispersion of one polymer phase within the other. publicationslist.org
The proposed mechanism for compatibilization of a polyolefin/polar polymer blend is as follows:
| Polymer 1 (Nonpolar) | Polymer 2 (Polar) | Potential Interaction with this compound |
| Polyethylene | Polyamide | The octadecyl chain interacts with the polyethylene matrix via van der Waals forces, while the amine groups can form hydrogen bonds or react with the amide groups of the polyamide. |
| Polypropylene | Polyester | The octadecyl chain interacts with the polypropylene, and the amine groups can interact with the ester groups of the polyester. |
This compatibilizing effect is expected to enhance the mechanical properties of the blend, transforming a brittle material into a tougher one with improved impact strength. mdpi.com
Surface Modifiers for Polymeric Materials
The surface properties of polymers, such as wettability, adhesion, and biocompatibility, can be tailored through surface modification techniques. nih.govresearchgate.nettaylorfrancis.com this compound can be employed as a surface modifier due to its ability to alter the surface energy of polymeric materials.
When applied to a polymer surface, the long octadecyl chains can create a low-energy, hydrophobic surface. This can be particularly useful for imparting water repellency and reducing the adhesion of unwanted substances. Conversely, the amine groups can be used to anchor the molecule to the polymer surface or to further react with other functional molecules, providing a versatile platform for surface functionalization.
For example, the amine groups can be protonated to create a positively charged surface, which can be used to promote cell adhesion in biomedical applications or to improve the adhesion of negatively charged coatings. The modification can be achieved through various methods, including grafting the molecule onto the polymer surface or incorporating it as an additive that migrates to the surface. nih.gov
Nanomaterial Synthesis and Functionalization
This compound's unique molecular architecture makes it a valuable tool in the bottom-up fabrication of nanomaterials. It can act as a template to direct the formation of nanostructures or as a ligand to stabilize and functionalize nanoparticles.
Role as Template or Structure-Directing Agent for Nanomaterials
In the synthesis of nanomaterials, templates or structure-directing agents (SDAs) play a critical role in controlling the size, shape, and porosity of the final product. calis.edu.cnresearchgate.netnih.govcyberleninka.ru The amphiphilic nature of this compound allows it to self-assemble into micelles or other ordered structures in solution, which can then serve as templates for the formation of inorganic nanomaterials like silica (B1680970) or zeolites.
For instance, in the synthesis of mesoporous silica nanoparticles, the hydrophobic octadecyl chains would form the core of a micelle, while the hydrophilic diamine heads would be oriented towards the aqueous phase. researchgate.net Silicate precursors would then hydrolyze and condense around these micelles, leading to the formation of a porous silica network after removal of the organic template. The long chain length of the octadecyl group would influence the pore size of the resulting material.
In zeolite synthesis, organic molecules are used to direct the formation of specific crystalline structures. google.comchemrxiv.org The size and shape of the this compound molecule could potentially direct the formation of novel zeolite frameworks with unique pore architectures. The diamine functionality can also influence the charge density and aluminum distribution within the zeolite framework. researchgate.net
Surface Ligand for Inorganic and Organic Nanoparticles
This compound can function as a surface ligand or capping agent to stabilize pre-formed nanoparticles, preventing their aggregation and controlling their growth. nih.gov The primary amine groups can bind strongly to the surface of various inorganic nanoparticles, such as gold nanoparticles and quantum dots. nih.govnih.govmdpi.comgoogle.comwwu.edursc.orgrug.nlsci-hub.se
The long octadecyl chain then provides a steric barrier, ensuring the colloidal stability of the nanoparticles in nonpolar solvents. This is particularly important for the solution-phase processing and application of these nanomaterials. Furthermore, the uncoordinated amine group can be used as a reactive handle for further functionalization, for example, by attaching biomolecules for biomedical applications or other organic molecules to tune the electronic properties of the nanoparticle. rsc.org
The table below summarizes the potential interactions of this compound as a surface ligand with different types of nanoparticles.
| Nanoparticle Type | Binding Group | Stabilizing Chain | Potential for Further Functionalization |
| Gold Nanoparticles | Amine | Octadecyl | Yes, through the second amine group |
| Cadmium Selenide (CdSe) Quantum Dots | Amine | Octadecyl | Yes, through the second amine group |
This ability to both stabilize and functionalize nanoparticles makes this compound a highly versatile ligand in the field of nanotechnology.
Chemical Reactivity and Derivatization of N Octadecylpropane 1,3 Diamine
Amidation and Urethane (B1682113)/Urea (B33335) Formation Pathways
The presence of primary and secondary amine groups allows N-Octadecylpropane-1,3-diamine to readily participate in reactions that form amide, urethane, and urea linkages. These reactions are fundamental to its use in various applications, including the synthesis of surfactants, corrosion inhibitors, and polymers.
Urethane and Urea Formation: In the context of polyurethane chemistry, amines play a dual role. While the reaction of an isocyanate with a polyol forms the characteristic urethane linkage, amines are highly effective catalysts for this process. l-i.co.ukresearchgate.net However, the amine groups of this compound can also react directly with isocyanate groups. This reaction does not produce a urethane but rather a urea linkage.
The formation of a urea derivative proceeds rapidly when an amine is exposed to an isocyanate. nih.gov This pathway is significant in polyurethane foam production where water reacts with isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide; this newly formed amine can then react with another isocyanate group to form a urea linkage. l-i.co.uk this compound can be intentionally used as a chain extender or cross-linker in polyurethane or polyurea systems, reacting with di- or polyisocyanates to be incorporated into the polymer backbone. The general reaction of primary and secondary amines with isocyanates to form substituted ureas is a well-established synthetic route. researchgate.net
The table below summarizes the key reaction pathways involving the amine functionalities.
| Reactant Type | Functional Group | Product Linkage | Resulting Derivative |
| Carboxylic Acid | -COOH | Amide | N-substituted amide |
| Isocyanate | -NCO | Urea | N,N'-substituted urea |
| Metal Ion | (e.g., Cu²⁺, Ni²⁺) | Coordinate Bond | Metal-amine complex |
| Alkyl Halide | -X | C-N Bond | Quaternary ammonium (B1175870) salt |
Salt Formation and Protonation Equilibria
As a diamine, this compound exhibits basic properties and readily undergoes acid-base reactions to form salts. The nitrogen atoms each have a lone pair of electrons that can accept a proton (H⁺) from an acid. This protonation can occur stepwise, with each amine group having a distinct basicity. The compound is known to form salts such as this compound dihydrochloride, where both amine groups are protonated by hydrochloric acid. chemicalbook.com
The protonation equilibria are governed by the protonation constants (K) or their logarithmic form (log K), which are equivalent to the pKa of the conjugate acids. The general equilibria can be represented as:
H₂A⁺⁺ ⇌ HA⁺ + H⁺ (governed by Kₐ₁)
HA⁺ ⇌ A + H⁺ (governed by Kₐ₂)
Where 'A' represents the neutral diamine. Studies on other N-alkyl substituted diamines show that the basicity of the amine groups is influenced by the nature of the alkyl substituent. researchgate.net The long, electron-donating octadecyl group is expected to slightly increase the basicity of the nitrogen atoms compared to an unsubstituted diamine. The protonation constants for a series of related N-alkyl diamines have been determined potentiometrically, providing insight into the expected behavior of this compound in aqueous solutions. researchgate.net
The table below presents representative protonation constants for related N-alkyl substituted diamines, illustrating the effect of alkyl substitution on basicity.
| Amine | log K₁ (H₂A⁺⁺/HA⁺) | log K₂ (HA⁺/A) | Ionic Strength (mol/L) | Reference |
| N-ethylethylenediamine | 7.107 | 10.130 | 0.1 | researchgate.net |
| N-propylethylenediamine | 7.076 | 9.978 | 0.1 | researchgate.net |
| N-butylethylenediamine | 7.061 | 9.939 | 0.1 | researchgate.net |
Note: Data is for illustrative purposes from related compounds to show general trends in protonation behavior.
Complexation Chemistry with Metal Ions and Coordination Polymers
The lone pair of electrons on the nitrogen atoms of this compound allows it to act as a Lewis base, donating electron density to metal ions to form coordination complexes. The molecule can function as a bidentate ligand, where both nitrogen atoms coordinate to a single metal center, forming a stable chelate ring. The ability of similar long-chain diamines to act as chelating agents and form stable complexes with metal ions is a known characteristic.
The formation of these complexes is crucial for applications such as metal ion extraction and sequestration. The long octadecyl chain imparts significant solubility in non-polar organic solvents, enabling the transfer of metal ions from an aqueous phase to an organic phase.
Furthermore, the diamine functionality can serve as a building block for more elaborate ligands designed to form coordination polymers. Coordination polymers are extended structures consisting of metal ions linked by organic ligands. While direct examples using this compound are not prevalent, related structures demonstrate this potential. For instance, ligands incorporating a 1,3-propane diamine bridge have been synthesized and used to create coordination polymers with various transition metals, including Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net By chemically modifying the primary amine or the carbon backbone of this compound, it can be converted into a bridging ligand capable of forming extended one-, two-, or three-dimensional networks with metal ions.
Functionalization for Advanced Ligands and Novel Chemical Entities
This compound is a valuable scaffold for synthesizing more complex molecules and advanced ligands. The differential reactivity of its primary and secondary amines can be exploited for selective functionalization. This allows for the stepwise introduction of different chemical moieties to create novel molecules with tailored properties.
For example, the primary amine can be selectively reacted under controlled conditions, leaving the secondary amine available for subsequent transformations. This strategy is a cornerstone of synthetic organic chemistry for building complex nitrogen-containing compounds. researchgate.net The 1,3-diaminopropane (B46017) core is a common structural motif in the synthesis of various heterocyclic compounds and biologically active molecules. researchgate.netgoogle.com
By functionalizing the diamine core, a wide array of derivatives can be accessed. Reactions can introduce groups that enhance metal chelation, impart specific catalytic activity, or introduce chromophores for sensing applications. The inherent lipophilic character from the octadecyl chain can be combined with hydrophilic or functional head groups to create sophisticated amphiphiles for self-assembly, drug delivery, or materials science applications. The synthesis of various derivatives from simple amines and diamines is a broad field, encompassing the creation of thiazoles, oxadiazoles, and other heterocyclic systems. nih.govopenmedicinalchemistryjournal.comnih.govmdpi.com
Environmental Fate and Degradation Pathways of N Octadecylpropane 1,3 Diamine
Biodegradation Studies in Aquatic and Terrestrial Systems
The biodegradability of long-chain alkylamines, such as N-Octadecylpropane-1,3-diamine, is influenced by several factors, including the length of the alkyl chain, the presence of multiple amine groups, and the environmental conditions. Studies on related fatty amines have shown that these compounds are susceptible to microbial degradation in various environmental compartments.
Research on alkyl-1,3-diaminopropanes has indicated that while they can be biodegradable, they may also exhibit toxicity to microorganisms at the concentrations typically used in standard OECD ready biodegradability tests. nih.gov This toxicity can sometimes lead to false-negative results. To address this, modifications to standard testing protocols, such as the use of silica (B1680970) gel or complexing agents like humic or lignosulphonic acids, have been employed to reduce the aqueous concentration of the test substance and mitigate its toxic effects. nih.gov For instance, ready biodegradability of tallow-1,3-diaminopropane, a structurally similar compound, was successfully demonstrated when such aids were used. nih.gov
The bioavailability of water-insoluble long-chain amines, like dioctadecylamine, also presents a challenge in assessing their biodegradability under standard test conditions. nih.gov However, using very low initial concentrations and introducing an organic phase has shown that these compounds can be readily biodegradable. nih.gov
In aquatic systems, long-chain aliphatic amines are expected to be released primarily through wastewater treatment systems. canada.ca In terrestrial environments, potential release mechanisms include the application of biosolids from these treatment systems. canada.ca
The microbial degradation of long-chain alkylamines is typically initiated by the cleavage of the carbon-nitrogen (C-N) bond. A Pseudomonas sp. isolated from activated sludge has been shown to utilize primary long-chain alkylamines (from C3 to C18) and dodecyl-1,3-diaminopropane as sources of nitrogen, carbon, and energy. nih.gov The degradation pathway for this bacterium involves an initial cleavage of the C-alkyl–N bond. nih.gov
This cleavage is mediated by an alkylamine dehydrogenase, which oxidizes the alkylamine to the corresponding alkanal. nih.gov The alkanal is then further oxidized to a fatty acid by an aldehyde dehydrogenase. nih.gov This fatty acid can then enter the β-oxidation pathway for complete mineralization. europa.eu This process results in the release of ammonium (B1175870) from the amine group. nih.gov
For this compound, this suggests a stepwise degradation. One of the amine groups would likely be cleaved first, releasing the C18 alkyl chain to be metabolized, followed by the degradation of the remaining diaminopropane (B31400) moiety. Intermediate metabolites would therefore include octadecanal, octadecanoic acid, and 1,3-diaminopropane (B46017).
Studies on anaerobic degradation of long-chain alkylamines by denitrifying bacteria, such as Pseudomonas stutzeri, have shown a similar pathway where the alkylamine is oxidized to an aldehyde and then to a fatty acid, which is subsequently mineralized under anoxic conditions. europa.eu
Sorption, Desorption, and Transport Behavior in Environmental Matrices
The long, hydrophobic octadecyl chain of this compound suggests a strong tendency to sorb to organic matter in soil and sediment. Furthermore, the amine groups can be protonated under environmental conditions, leading to cationic species that can strongly interact with negatively charged surfaces of clay minerals and humic substances through ionic interactions. europa.eu This strong sorption behavior will significantly limit its mobility in the environment.
A study on a structurally similar compound, (Z)-N-octadec-9-enylpropane-1,3-diamine, provides insight into the sorption behavior. europa.eu In batch equilibrium studies using different soil types, this compound showed strong adsorption. The ionic interactions were considered more significant than hydrophobic partitioning with organic matter, making the log Koc a poor predictor of its partitioning behavior. europa.eu
Table 1: Adsorption and Desorption Parameters for a Structurally Similar Compound (Data for N-[(9Z)-octadec-9-en-1-yl]propane-1,3-diaminum di[(9Z)-octadec-9-enoate]) europa.eu
| Soil Type | Adsorption Kd (L/kg) | Desorption Kdes (L/kg) |
| Speyer 2.2 (loamy sand) | 3.3 x 10⁴ | - |
| Speyer 6S (clay) | 2.0 x 10⁴ | - |
Kd: Distribution coefficient; Kdes: Desorption coefficient. Data from a study using a refined OECD Guideline 106. europa.eu
The strong sorption to soil and sediment particles implies that the transport of this compound through the soil column and into groundwater will be highly retarded. The primary mode of transport in aquatic environments is likely to be in association with suspended particulate matter.
Interactions of N Octadecylpropane 1,3 Diamine with Inorganic and Organic Surfaces
Adsorption Phenomena on Metal, Oxide, and Mineral Surfaces
The adsorption of N-Octadecylpropane-1,3-diamine at solid-liquid interfaces is a key process underpinning its industrial applications. The mechanism and extent of adsorption are dictated by the nature of the surface, the solution chemistry (such as pH), and the molecular structure of the diamine.
Metal Surfaces
On metal surfaces, particularly ferrous metals like steel, this compound functions as an effective corrosion inhibitor. lookchem.com Its primary mechanism involves adsorbing onto the metal surface to form a protective shield that isolates the metal from the corrosive environment. mdpi.com This adsorption can occur through two main pathways:
Physisorption: This involves electrostatic interactions between the protonated amine groups and the charged metal surface, or van der Waals forces between the long hydrocarbon chain and the surface.
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the diamine head group and the vacant d-orbitals of the metal atoms on the surface. mdpi.com
The inhibitor molecules effectively block the active sites for both anodic metal dissolution and cathodic hydrogen evolution reactions. semanticscholar.org The formation of this dense, hydrophobic layer prevents corrosive species such as water and chloride ions from reaching the metal surface. mdpi.com The effectiveness of such inhibitors is often quantified by measuring the reduction in corrosion current density (i_corr).
| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr) (mA cm⁻²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 (Blank) | 0.5128 | - |
| 0.5 | 0.2155 | 57.98 |
| 1.0 | 0.0983 | 80.83 |
| 5.0 | 0.0715 | 86.06 |
| 10.0 | 0.0386 | 92.47 |
Oxide Surfaces
The interaction of this compound with oxide surfaces, such as silica (B1680970) (SiO₂), is of great interest for applications like surface modification and chromatography. Silica surfaces possess silanol (B1196071) groups (Si-OH) that can be deprotonated to form negatively charged sites (SiO⁻) at pH values above their isoelectric point (around pH 2). researchgate.netmdpi.com
The adsorption mechanism is primarily driven by strong electrostatic attraction between the positively charged (protonated) amine head groups of the diamine and the negatively charged silica surface. mdpi.com This process can significantly alter the physical properties of the oxide material. For instance, grafting diamine groups onto nano-silica particles has been shown to drastically change their porous structure. mdpi.com
| Sample | Specific Surface Area (m²g⁻¹) | Pore Volume (cm³g⁻¹) |
|---|---|---|
| Bare Nano-Silica | 25 | 0.182 |
| Diamine-Modified Nano-Silica | 10 | 0.0768 |
This modification makes the silica surface more amenable to adsorbing anionic species from aqueous solutions, a principle used in capturing pollutants like organic dyes. mdpi.com
Mineral Surfaces
In the field of mineral processing, long-chain amines like this compound are used as cationic "collectors" in the froth flotation of certain minerals. Flotation separates valuable minerals from gangue based on differences in their surface wettability. min-eng.com The adsorption of the collector onto the mineral surface is the critical step that induces this difference.
The process is highly dependent on the surface charge of the mineral, which varies with the pH of the slurry. researchgate.net For example, in the separation of hematite (B75146) (an iron oxide) from quartz (silica), the collector's adsorption is selective:
Quartz (SiO₂): Has an isoelectric point around pH 2. Above this pH, its surface is negatively charged, strongly attracting the cationic diamine collector. researchgate.netresearchgate.net
Hematite (Fe₂O₃): Has an isoelectric point around pH 6.7. Below this pH, its surface is positively charged, repelling the cationic collector. researchgate.netresearchgate.net
By controlling the pH, one can achieve selective adsorption of the diamine onto the quartz particles, rendering them hydrophobic while the hematite remains hydrophilic. This allows for the "reverse flotation" of the quartz gangue away from the valuable hematite. diva-portal.org
| pH | Hematite Recovery (%) | Quartz Recovery (%) |
|---|---|---|
| 2 | ~10 | ~5 |
| 4 | ~15 | ~40 |
| 6 | ~20 | ~85 |
| 8 | ~45 | ~95 |
| 10 | ~60 | ~98 |
| 12 | ~40 | ~80 |
Interfacial Energetics and Surface Wettability Modification
The adsorption of this compound at an interface fundamentally alters the interfacial energetics, which in turn modifies the surface's wettability. Wettability describes the preference of a solid surface to be in contact with one fluid over another (e.g., water versus air). It is commonly measured by the water contact angle (WCA), where a WCA < 90° indicates a hydrophilic surface and a WCA > 90° indicates a hydrophobic surface. mdpi.com
When this compound adsorbs from an aqueous solution onto a hydrophilic surface (like quartz or silica), its polar diamine head group anchors to the surface. The long, non-polar octadecyl tails are oriented away from the surface and towards the bulk solution. researchgate.net This creates a new, low-energy, hydrocarbon-like interface, which repels water. The result is a dramatic shift in surface wettability from hydrophilic to hydrophobic. researchgate.netdiva-portal.org
This principle is the cornerstone of its use in mineral flotation. The induced hydrophobicity on the target mineral particles allows them to attach to air bubbles that are sparged through the slurry. The buoyant particle-bubble agglomerates rise to the surface to form a froth, which can be skimmed off, thus separating them from the hydrophilic minerals that remain suspended in the water. researchgate.net The selective modification of wettability is crucial for achieving efficient separation.
| Collector Concentration (mol·L⁻¹) | Hematite Recovery (%) | Quartz Recovery (%) |
|---|---|---|
| 5.0E-06 | 61.52 | 10.23 |
| 7.5E-06 | 82.11 | 13.45 |
| 1.0E-05 | 98.31 | 17.61 |
| 2.5E-05 | 98.54 | 25.43 |
| 5.0E-05 | 98.62 | 31.87 |
Role in Colloidal Stability and Flocculation Processes
Colloidal systems are dispersions of fine particles in a continuous medium. Their stability is determined by the balance of attractive (van der Waals) and repulsive (typically electrostatic or steric) forces between particles. Surfactants like this compound can act to either stabilize (disperse) or destabilize (flocculate) colloidal suspensions. chembk.com
Colloidal Stability (Dispersion)
This compound can function as a dispersant. chembk.com In this role, the surfactant adsorbs onto the surfaces of particles. If the protonated amine head groups establish a sufficient positive surface charge, the resulting electrostatic repulsion between particles can overcome the attractive van der Waals forces, leading to a stable, dispersed suspension. Steric hindrance, caused by the long hydrocarbon tails preventing close approach of particles, can also contribute to stability.
Flocculation Processes
Conversely, this compound is instrumental in flocculation, a process where fine particles aggregate to form larger flocs that can be more easily separated from the liquid. sswm.inforesearchgate.net The primary mechanism in this context is adsorption and charge neutralization . sswm.inforesearchgate.net
In a suspension of negatively charged colloidal particles (e.g., silica or clays (B1170129) in water), the addition of the cationic this compound leads to its adsorption. The positive charge of the diamine head groups neutralizes the negative surface charge of the particles. This reduces the electrostatic repulsive barrier, allowing the ever-present van der Waals forces to dominate and cause the particles to aggregate and flocculate. jchemlett.com This is the essential first step in the flotation process, where the collector molecule must first "collect" the mineral particles by neutralizing their charge and rendering them hydrophobic before they can be lifted by air bubbles. min-eng.com
The transition from a stable dispersion to a flocculated state is highly dependent on the concentration of the surfactant. Insufficient dosage may not overcome the repulsive forces, while an excessive dose can sometimes lead to charge reversal and re-stabilization of the colloid.
Emerging Research Areas and Future Prospects for N Octadecylpropane 1,3 Diamine
Integration into Responsive and Smart Materials (e.g., pH-, CO2-Switchable)
A significant area of emerging research is the use of N-Octadecylpropane-1,3-diamine (also referred to in literature as ODPTA) as a building block for smart materials that can respond to external stimuli. The protonatable amine groups in its structure are key to this functionality, allowing for reversible switching of material properties in response to changes in pH or the presence of carbon dioxide (CO2).
Researchers have successfully developed a wormlike micellar system using a C18-tailed polyamine surfactant that demonstrates a fully reversible "sol-gel" transition when treated alternatively with CO2 and nitrogen (N2). nih.govresearchgate.net In its aqueous dispersion, this compound self-assembles into vesicles. Upon bubbling with CO2, the amine groups are protonated, leading to the formation of bicarbonate salts. This change in the molecule's charge and geometry induces a transformation from vesicles to an entangled network of wormlike micelles, causing a dramatic increase in the solution's viscosity by up to four orders of magnitude and turning the low-viscosity solution into a gel-like state. nih.govresearchgate.net This process is reversible; purging with N2 at an elevated temperature (e.g., 75 °C) removes the CO2 and returns the system to its initial low-viscosity state. nih.govresearchgate.net This cycle can be repeated multiple times without significant loss of performance. nih.govresearchgate.net A similar, though stronger, effect on micelle formation is observed when the pH is lowered using a strong acid like HCl. nih.govresearchgate.net
This CO2-switchable behavior has been leveraged to create smart foams. researchgate.net Such foams have potential applications in areas like enhanced oil recovery (EOR), where foam stability needs to be controlled under reservoir conditions. researchgate.net Studies have investigated the performance of this compound bicarbonate (ODPTA) as a CO2 foam agent at high temperatures (up to 160 °C) and pressures. researchgate.net The ability to switch the material's properties on-demand using a benign trigger like CO2 opens up possibilities for creating controllable delivery systems, smart coatings, and advanced separation membranes. lookchem.com
Table 1: Stimuli-Responsive Behavior of this compound Systems
| Stimulus | Molecular Mechanism | Macroscopic Effect | Reference |
|---|---|---|---|
| CO₂ Bubbling | Protonation of amine groups to form bicarbonates | Transition from vesicles to wormlike micelles; significant viscosity increase (sol-gel transition) | nih.gov, researchgate.net |
| N₂ Purging | Removal of CO₂ and deprotonation of amine groups | Reversion from wormlike micelles to vesicles; viscosity decreases (gel-sol transition) | nih.gov, researchgate.net |
| Low pH (HCl) | Protonation of amine groups to form chlorides | Stronger dispersion and micelle formation compared to CO₂ | nih.gov |
Role in Sustainable Chemistry and Bio-Based Material Development
This compound is positioned to play a role in the advancement of sustainable chemistry and the development of bio-based materials. nih.gov The principles of green chemistry prioritize the use of renewable feedstocks, the reduction of hazardous waste, and the design of energy-efficient processes. vapourtec.com The application of this diamine in CO2-responsive systems aligns with these principles by using waste CO2 as a "trigger," potentially enhancing material reusability and reducing energy costs associated with traditional thermal or chemical switching methods. researchgate.net
Furthermore, there is a significant global push to produce platform chemicals, including diamines, from renewable resources to reduce dependence on fossil fuels. nih.govuu.nl Bio-based diamines are seen as promising alternatives for synthesizing polymers like polyamides and polyurethanes. researchgate.net Research is actively exploring the biosynthesis of various aliphatic diamines from renewable biomass through metabolic engineering and biocatalysis, using microorganisms to convert feedstocks like amino acids, sugars, or lignin (B12514952) into valuable chemicals. nih.govresearchgate.netrsc.org
While this compound is currently synthesized via conventional chemical routes, the broader progress in creating bio-based diamines opens a future pathway for its production from renewable feedstocks. nih.govrsc.org For example, the propane-1,3-diamine portion of the molecule is a known bio-based chemical, and long-chain fatty acids (a precursor to the octadecyl tail) can be sourced from plant oils. researchgate.net Integrating these bio-based precursors could lead to a fully or partially bio-based this compound, enhancing its sustainability profile. Its use in applications such as greener surfactants aligns with market trends toward biodegradable and renewable materials. sigmaaldrich.com The development of materials from renewable sources like polylactide (PLA) and cellulose (B213188) nanowhiskers exemplifies the drive towards a circular bioeconomy, a context in which advanced functional molecules like this compound could serve as key performance additives. mdpi.com
Advanced Characterization Methodologies Under Operando Conditions
Understanding the precise mechanisms behind the functionality of this compound in smart materials requires advanced characterization techniques. Operando spectroscopy, which involves analyzing a material while it is functioning under real reaction conditions, is a particularly powerful methodology. researchgate.netrsc.org This approach allows researchers to establish direct correlations between the molecular structure of the catalyst or material and its performance. researchgate.net
In the study of this compound-based responsive systems, several techniques have been used that approximate operando conditions. For instance, dynamic rheology has been employed to measure the change in viscosity of the diamine solution in real-time as CO2 is bubbled through it, directly linking the stimulus to the macroscopic sol-gel transition. nih.govresearchgate.net
To visualize the structural changes at the nanoscale, cryogenic transmission electron microscopy (cryo-TEM) has been utilized. nih.gov Samples are prepared and flash-frozen at different stages of the switching process (before CO2, after CO2, and after N2 purging) to capture snapshots of the molecular assemblies, revealing the transition from vesicles to wormlike micelles and back again. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the protonation of the amine groups upon the addition of CO2 or acid, providing direct evidence of the chemical reaction driving the switching behavior. nih.govresearchgate.net While these techniques may be applied in a quasi-operando fashion (i.e., analyzing samples at discrete steps of the process), they provide crucial insights that bridge the gap between molecular-level changes and bulk material properties. Future research could involve integrating techniques like Raman or IR spectroscopy into a reaction cell to continuously monitor the vibrational modes of the amine groups during CO2 uptake and release for a truly dynamic picture of the system. youtube.com
Theoretical Prediction and Design of Novel Derivatives with Tailored Functionality
Computational studies and theoretical predictions are becoming indispensable tools for designing new molecules with specific, tailored functions, thereby accelerating materials discovery and reducing experimental costs. mdpi.comnih.gov For this compound, such approaches can guide the synthesis of novel derivatives with enhanced or entirely new properties.
The functionality of this compound is determined by the interplay between its long hydrophobic alkyl chain and its hydrophilic diamine head. Theoretical modeling can be used to predict how modifications to this structure would impact its performance. For example:
Alkyl Chain Modification: The length, branching, or introduction of unsaturation in the C18 tail could be modeled to predict effects on self-assembly, solubility, and the critical micelle concentration. A comparative analysis of similar compounds shows that chain length and branching significantly influence properties like solubility and steric effects.
Diamine Head Group Modification: The spacing between the amine groups (e.g., using butane-1,4-diamine instead of propane-1,3-diamine) or the introduction of substituents on the nitrogen atoms could be investigated. These changes would alter the pKa of the amine groups and their interaction with CO2 or protons, thus tuning the switching behavior.
Computational methods like Density Functional Theory (DFT) can be used to calculate quantum parameters and model the geometry of the molecule and its protonated forms. mdpi.com Molecular docking simulations, often used in drug discovery, could be adapted to model the interaction of these diamine derivatives with surfaces or other molecules, predicting their efficacy as surfactants, corrosion inhibitors, or dispersants. nih.gov By creating a computational library of virtual derivatives and predicting their properties, researchers can identify the most promising candidates for laboratory synthesis, streamlining the development of next-generation smart materials based on this versatile scaffold.
Research Challenges and Opportunities in Scalable Synthesis and Application Development
While this compound shows great promise, several challenges must be addressed to enable its large-scale synthesis and widespread application. Concurrently, these challenges present significant research opportunities.
Scalable Synthesis: The synthesis of long-chain unsymmetrical diamines can be a multi-step process that faces challenges in terms of yield, purification, and cost. rsc.orgmdpi.com The literature indicates that the synthesis of long-chain alkyl diamides can be difficult, with long-chain amines failing to react under conditions suitable for shorter chains. mdpi.com While this compound is commercially available, its synthesis often relies on precursors derived from petroleum and may involve processes that are not fully aligned with green chemistry principles. lookchem.comchemsrc.com
A major research opportunity lies in developing more sustainable and scalable synthetic routes. This could involve:
Biocatalysis: Employing enzymes to carry out specific reaction steps under mild conditions, potentially improving selectivity and reducing waste. rsc.org
Renewable Feedstocks: Designing synthetic pathways that start from bio-based precursors, such as fatty acids from plant oils and bio-derived propanediamine. nih.govresearchgate.net
Process Intensification: Exploring continuous flow chemistry or other advanced manufacturing techniques to improve efficiency and safety.
Application Development: The primary opportunity for application development lies in leveraging the unique CO2- and pH-responsive properties of the molecule. Potential areas include:
Enhanced Oil Recovery (EOR): The ability to control foam viscosity and stability in-situ using CO2 makes it a strong candidate for improving oil extraction from reservoirs. researchgate.net
Smart Coatings and Dispersants: Formulations that can change their properties (e.g., adhesion, hydrophobicity) on demand.
Environmental Remediation: Developing switchable surfactants for separating oil-water emulsions, where the surfactant can be "turned off" to break the emulsion and facilitate recovery.
The main challenge in application development is translating laboratory findings into robust, real-world products. This requires optimizing the compound's performance under specific industrial conditions (e.g., high temperature, pressure, salinity), ensuring long-term stability over many switching cycles, and demonstrating cost-effectiveness compared to incumbent technologies. Addressing these synthesis and application challenges through focused research will be crucial for realizing the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Octadecylpropane-1,3-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 1,3-diaminopropane with octadecyl halides or via reductive amination. For example, in analogous syntheses, click chemistry (CuAAC) followed by deprotection has been used to introduce functional groups (e.g., estradiol derivatives) to propane-1,3-diamine backbones . Optimization parameters include temperature control (40–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for diamine:alkylating agent). Monitoring via TLC or LC-MS ensures reaction completion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm alkyl chain integration and amine proton environments. LC-MS or HRMS validates molecular weight, while FT-IR identifies N-H and C-N stretches. For crystalline derivatives, X-ray diffraction provides conformational details. Contaminants like unreacted octadecyl halides can be detected via GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and MAK guidelines for diamines: use fume hoods, nitrile gloves, and protective eyewear. Toxicity studies on analogous compounds (e.g., N′-dodecylpropane-1,3-diamine) suggest potential respiratory and dermal irritation. Neutralize spills with weak acids (e.g., citric acid) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can solubility challenges of this compound in aqueous systems be addressed for biomedical applications?
- Methodological Answer : Formulate micelles or liposomes using surfactants (e.g., PEGylated lipids) to enhance hydrophilicity. Alternatively, conjugate the diamine with hydrophilic moieties (e.g., folic acid) via EDC/NHS coupling, as demonstrated in drug-delivery systems for doxorubicin . Solubility parameters (Hansen solubility coefficients) and dynamic light scattering (DLS) can optimize nanoparticle size and stability.
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic conformational changes or solvent effects. Use variable-temperature NMR to assess rotational barriers of the octadecyl chain. Compare computational models (DFT or MD simulations) with experimental data to validate proposed structures. Systematic reviews of analogous compounds (e.g., estradiol-triazole-diamine hybrids) provide precedents for spectral interpretation .
Q. How can high-throughput screening (HTS) improve the discovery of bioactivity in this compound derivatives?
- Methodological Answer : Employ microdroplet-based HTS platforms to synthesize and test derivatives for antimicrobial or anticancer activity. For example, single-barrel microdroplet reactors have enabled rapid synthesis of quinoxaline dyes with 95% yield, coupled with fluorescence assays for viscosity-sensitive probes . Pair this with cheminformatics tools (e.g., QSAR models) to prioritize candidates for in vitro validation.
Q. What experimental designs mitigate side reactions during functionalization of this compound?
- Methodological Answer : Protect primary amines with tert-butyl carbamate (Boc) groups before introducing secondary functionalities (e.g., triazoles or esters). Deprotect selectively using HCl in dioxane, as shown in estradiol-diamine syntheses . Kinetic studies (e.g., pseudo-first-order rate constants) optimize reaction times and minimize byproducts like over-alkylated species.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
